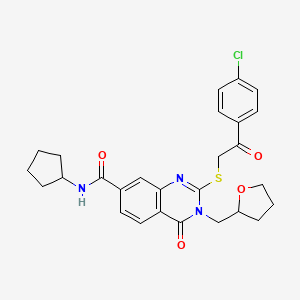

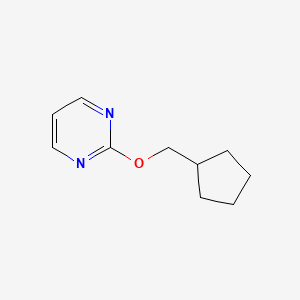

2-(Cyclopentylmethoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentylmethoxy)pyrimidine is a chemical compound with the molecular formula C10H14N2O . It is a pyrimidine derivative, which is a class of compounds that are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

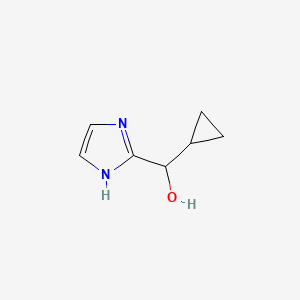

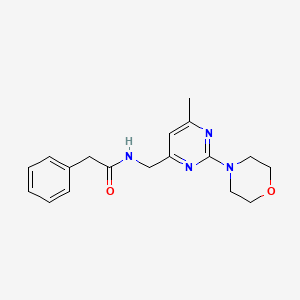

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2-(Cyclopentylmethoxy)pyrimidine, can be analyzed using various spectroscopic techniques. Computational tools can be used to investigate the molecular and electronic behavior of these compounds. Quantum and chemical parameters can be calculated, and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives have been developed as potent anticancer agents. The chemical reactions involved in their synthesis and their mechanisms of action are areas of active research .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopentylmethoxy)pyrimidine can be found in databases like PubChem. It has a molecular weight of 178.235.

Aplicaciones Científicas De Investigación

- 2-(Cyclopentylmethoxy)pyrimidine derivatives have demonstrated high antitumor activity . Researchers explore their potential as scaffolds for designing novel anticancer drugs. The structural similarity to purine allows for effective binding to biological targets.

- The pyrimidine scaffold, including 2-(Cyclopentylmethoxy)pyrimidine, has found use in antimicrobial and antiviral therapies . These derivatives may inhibit microbial growth or viral replication.

Anticancer Properties

Antimicrobial and Antiviral Applications

Direcciones Futuras

Pyrimidines, including 2-(Cyclopentylmethoxy)pyrimidine, have shown potential in various fields of research, particularly in the development of new anticancer agents. Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

2-(Cyclopentylmethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Cyclopentylmethoxy)pyrimidine may interact with its targets by inhibiting their expression and activities, leading to its anti-inflammatory effects.

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections . The mode of action of pyrimidines includes inhibition of methionine biosynthesis and secretion of hydrolytic enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, duration of action, drug interaction potential, and adverse effects .

Result of Action

Given that pyrimidines are known to have anti-inflammatory effects , it can be inferred that 2-(Cyclopentylmethoxy)pyrimidine may also exhibit similar effects. This could involve reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .

Propiedades

IUPAC Name |

2-(cyclopentylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h3,6-7,9H,1-2,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSCAINTCRZIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)